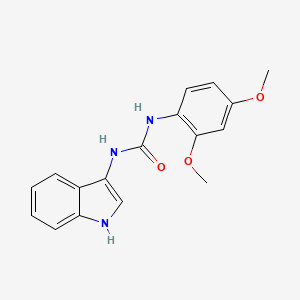

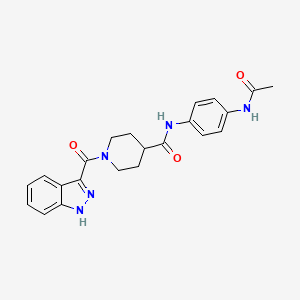

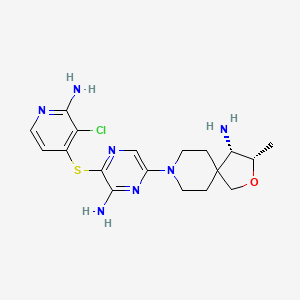

![molecular formula C17H18ClN3O4S B2543651 N-([1,3]二氧杂环[4',5':4,5]苯并[1,2-d]噻唑-6-基)-N-(2-(二甲基氨基)乙基)呋喃-2-甲酰胺盐酸盐 CAS No. 1215622-32-4](/img/structure/B2543651.png)

N-([1,3]二氧杂环[4',5':4,5]苯并[1,2-d]噻唑-6-基)-N-(2-(二甲基氨基)乙基)呋喃-2-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzo[d]thiazole-2-carboxamide, which is a class of compounds known for their potential as epidermal growth factor receptor (EGFR) inhibitors. These compounds have been studied for their cytotoxic effects against various cancer cell lines that express EGFR at high levels, such as A549, HeLa, and SW480. The presence of the benzo[d]thiazole moiety is significant as it is associated with biological activity, particularly in the context of cancer research. The compound also contains a furan-2-carboxamide group, which is another important pharmacophore in medicinal chemistry .

Synthesis Analysis

The synthesis of benzo[d]thiazole-2-carboxamide derivatives typically involves de novo design based on virtual screening methods. The target compounds are synthesized through a series of chemical reactions, starting from basic chemical building blocks and progressing through various intermediates. The synthesis process is carefully designed to ensure the introduction of the desired functional groups at the appropriate positions on the benzo[d]thiazole scaffold. The final step often involves the formation of the carboxamide linkage, which is crucial for the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole-2-carboxamide derivatives is characterized by the presence of a benzo[d]thiazole core, which is a bicyclic system containing both benzene and thiazole rings. This core is often substituted with various groups that can modulate the compound's biological activity and pharmacokinetic properties. The molecular structure is confirmed using techniques such as infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy. In some cases, the structure is further elucidated by single-crystal X-ray diffraction, which provides a detailed three-dimensional view of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazole-2-carboxamide derivatives are typically coupling reactions, where an amine group on the thiazole or thiazoline ring is coupled with an acid chloride of a benzoic acid derivative. This results in the formation of the carboxamide bond. The reaction conditions are optimized to favor the formation of the desired product while minimizing side reactions and by-products. The reactivity of the benzo[d]thiazole core can be influenced by the substituents present, which can affect the overall yield and purity of the final compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole-2-carboxamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and its potential as a drug candidate. The presence of the dimethylamino group can affect the compound's basicity, while the carboxamide linkage can influence its hydrogen bonding potential. These properties are typically assessed using a combination of experimental techniques and computational methods to predict how the compound will behave in biological systems .

科学研究应用

合成和光谱研究合成新型杂环化合物,包括N-([1,3]二氧杂环[4',5':4,5]苯并[1,2-d]噻唑-6-基)-N-(2-(二甲基氨基)乙基)呋喃-2-甲酰胺盐酸盐的衍生物,展示了对潜在药理活性的独特化学结构的探索。研究表明,通过涉及呋喃-2-甲酰衍生物和氨基团的反应合成相关化合物,通过核磁共振和傅里叶变换红外等光谱技术进行表征,表明对开发具有多样生物活性的新分子的兴趣持续存在(Patel, Patel, & Shah, 2015)。

抗菌和抗癌剂研究与N-([1,3]二氧杂环[4',5':4,5]苯并[1,2-d]噻唑-6-基)-N-(2-(二甲基氨基)乙基)呋喃-2-甲酰胺盐酸盐相关的苯二呋喃衍生物显示出潜在的抗菌和抗癌应用。这些化合物的合成及其作为COX抑制剂的评估显示出显著的镇痛和抗炎活性,其中一些对癌细胞系表现出高选择性和高效性,表明它们在药物发现中作为治疗炎症和癌症的潜在引物的实用性(Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

用于癌症治疗的细胞毒性评估对与所讨论化学物质的核心结构相关的苯并[1,2-d]噻唑-2-甲酰胺衍生物的开发已经评估其作为表皮生长因子受体(EGFR)抑制剂的潜力。这些化合物已经合成并对各种癌细胞系进行了测试,表明其具有中等至优异的细胞毒性,表明其作为癌症治疗中的治疗剂的前景(Zhang et al., 2017)。

促氧化剂和抗氧化剂过程对噻唑衍生物对健康和患肿瘤小鼠的肝匀浆中促氧化剂和抗氧化剂过程的影响进行的研究为其在潜在治疗应用提供了见解。这些研究有助于我们了解这些化合物在正常和疾病状态下的安全性和有效性,突显了新化学实体与生物系统之间复杂相互作用的复杂性(Shalai et al., 2021)。

属性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S.ClH/c1-19(2)5-6-20(16(21)12-4-3-7-22-12)17-18-11-8-13-14(24-10-23-13)9-15(11)25-17;/h3-4,7-9H,5-6,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUKUBPUXJFBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=CO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2543577.png)

![3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B2543583.png)

![1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2543587.png)